Biphenylindanone A

概要

説明

ビフェニル-インダノンA(一般的にBINAとして知られています)は、単一の炭素原子によって結合された2つの芳香族環を含むそのユニークな構造が特徴の有機化合物です。これは、メタボトロピックグルタミン酸受容体サブタイプ2(mGlu2)の選択的なポジティブアロステリックモジュレーターです。

準備方法

合成経路と反応条件

BINAの合成には、いくつかの重要なステップが含まれます。

-

インダノンコアの形成: : 最初のステップには、インダノンコアの合成が含まれます。これは、フリーデル・クラフツアシル化反応によって達成することができ、ここで芳香族化合物が、アルミニウムクロリドなどのルイス酸触媒の存在下でアシルクロリドと反応します。

-

ビフェニルとのカップリング: : インダノンコアは、次にビフェニル部分とカップリングされます。このステップでは、通常、鈴木・宮浦クロスカップリング反応が用いられ、ビフェニルのボロン酸誘導体が、パラジウム触媒と塩基の存在下でハロゲン化インダノンと反応します。

-

最終的な修飾: : 最終ステップでは、化合物の活性と選択性を高める官能基を導入するために、さまざまな修飾を行うことができます。これには、メチル化、ヒドロキシル化、またはその他の官能基変換が含まれます。

工業生産方法

BINAの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、反応条件をより適切に制御し、収率を向上させることができる連続フロー反応器の使用が含まれます。さらに、試薬の添加と生成物の単離のための自動化システムの使用により、プロセス効率とスケーラビリティが向上します。

化学反応の分析

反応の種類

BINAは、次のようなさまざまな種類の化学反応を起こします。

-

酸化: : BINAは酸化されて、ヒドロキシル基またはその他の酸素含有官能基を導入することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

-

還元: : 還元反応は、芳香族環またはインダノンコアを修飾するために使用することができます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

-

置換: : BINAは置換反応を起こすことができ、ここで1つの官能基が別の官能基に置き換えられます。これは、適切な条件下で求核試薬または求電子試薬を用いて達成されることがよくあります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化誘導体。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される一方、還元により脱酸素化または部分的に水素化された化合物が生成される可能性があります。

科学研究の応用

BINAは、幅広い科学研究の応用を持っています。

-

化学: : BINAは、アロステリックモジュレーションと受容体リガンド相互作用を研究するためのモデル化合物として使用されます。そのユニークな構造により、新しい合成方法と反応機構を探索するための理想的な候補となっています。

-

生物学: : 生物学的研究では、BINAはさまざまな生理学的プロセスにおけるmGlu2受容体の役割を調査するために使用されます。これは、受容体の活性化とモジュレーションの基礎となるシグナル伝達経路と分子メカニズムを理解するのに役立ちます。

-

医学: : BINAは、統合失調症や不安などの精神疾患の治療に有望であることが示されています。mGlu2受容体をモジュレートする能力により、これらの状態に対する潜在的な治療薬となっています。前臨床研究では、動物モデルにおけるその有効性が実証されており、さらなる臨床研究への道が開かれます。

-

産業: : BINAは、新しい医薬品や農薬の開発に使用されます。そのユニークな特性により、さまざまな生物活性化合物の合成における貴重な中間体となっています。

科学的研究の応用

Pharmacological Applications

1. Antipsychotic Effects

BINA has demonstrated significant potential as an antipsychotic agent. Studies indicate that acute administration of BINA (30 mg/kg) effectively reverses positive symptoms and brain activation induced by phencyclidine (PCP) in animal models, including male C57BL6J mice and Sprague-Dawley rats. This effect is attributed to its action on mGluR2, enhancing the receptor's response to glutamate without affecting other mGluR subtypes .

2. Anxiolytic Activity

In addition to its antipsychotic properties, BINA exhibits anxiolytic effects. Research shows that BINA reduces stress-induced hyperthermia and increases time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels in treated animals. These findings suggest a dual therapeutic potential for BINA in treating both anxiety disorders and schizophrenia .

3. Enhancement of Cognitive Functions

BINA has been shown to improve cognitive functions, particularly social memory. In studies involving male Sprague-Dawley rats exposed to MK-801, a known NMDA receptor antagonist, BINA administration led to enhanced social memory performance. This suggests that BINA may have applications in treating cognitive deficits associated with psychiatric disorders .

Mechanistic Insights

BINA's mechanism of action primarily involves the modulation of mGluR2, which plays a crucial role in neurotransmission and synaptic plasticity. The compound selectively potentiates the response of mGluR2 to glutamate, thereby inhibiting excitatory synaptic transmission in key brain regions such as the hippocampus. This modulation is critical for its antipsychotic and anxiolytic effects .

Case Study 1: Antipsychotic Efficacy

A study conducted on male C57BL6J mice evaluated the antipsychotic efficacy of BINA using a PCP model. Mice treated with BINA showed significant reductions in hyperactivity and stereotypic behaviors compared to control groups. The results indicated that BINA not only reversed PCP-induced symptoms but also normalized behavioral patterns associated with schizophrenia.

Case Study 2: Anxiolytic Effects

In another investigation, Sprague-Dawley rats were subjected to stress-inducing conditions followed by treatment with BINA. Observations revealed that treated rats spent significantly more time in open arms during elevated plus maze tests compared to untreated controls, confirming the anxiolytic properties of BINA.

Data Table: Summary of Findings on Biphenylindanone A

| Study | Application | Dosage | Key Findings |

|---|---|---|---|

| Study 1 | Antipsychotic | 30 mg/kg | Reversed PCP-induced symptoms; improved behavioral patterns |

| Study 2 | Anxiolytic | 30 mg/kg | Increased time in open arms; reduced anxiety levels |

| Study 3 | Cognitive Function | 100 mg/kg | Enhanced social memory; mitigated cognitive deficits |

作用機序

BINAは、mGlu2受容体の活性を選択的にモジュレートすることで効果を発揮します。これらの受容体は、Gタンパク質共役受容体(GPCR)ファミリーの一部であり、神経伝達物質の放出とシナプスの可塑性を調節する上で重要な役割を果たします。BINAは、mGlu2受容体のアロステリック部位に結合し、内因性リガンドであるグルタミン酸に対するその応答を強化します。 このポジティブなアロステリックモジュレーションは、受容体の活性化と下流のシグナル伝達の増加につながり、統合失調症や不安などの状態における治療効果をもたらす可能性があります .

類似化合物の比較

BINAは、mGlu2受容体の選択的なモジュレーションにおいてユニークです。同様の化合物には次のようなものがあります。

LY354740: 別のmGlu2受容体アゴニストですが、アロステリックモジュレーターではなく、オルトステリックアゴニストとして作用します。

JNJ-40411813: BINAと同様のmGlu2受容体のポジティブアロステリックモジュレーターですが、薬物動態特性が異なります。

ADX71149: 精神疾患における潜在的な治療応用を持つ別のmGlu2受容体モジュレーター。

これらの化合物と比較して、BINAは選択性、効力、薬物動態プロファイルのユニークな組み合わせを提供しており、研究と治療の両方のコンテキストにおいて貴重なツールとなっています .

類似化合物との比較

BINA is unique in its selective modulation of mGlu2 receptors. Similar compounds include:

LY354740: Another mGlu2 receptor agonist, but it acts as an orthosteric agonist rather than an allosteric modulator.

JNJ-40411813: A positive allosteric modulator of mGlu2 receptors, similar to BINA, but with different pharmacokinetic properties.

ADX71149: Another mGlu2 receptor modulator with potential therapeutic applications in psychiatric disorders.

Compared to these compounds, BINA offers a unique combination of selectivity, potency, and pharmacokinetic profile, making it a valuable tool in both research and therapeutic contexts .

生物活性

Biphenylindanone A, commonly referred to as BINA, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). Its unique pharmacological profile has made it a subject of interest in the field of neuroscience, particularly for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and anxiety.

Chemical Structure and Properties

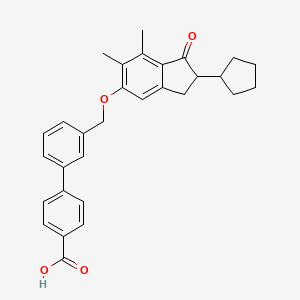

- Chemical Name : 3'-[[(2-Cyclopentyl-2,3-dihydro-6,7-dimethyl-1-oxo-1H-inden-5-yl)oxy]methyl]-[1,1'-biphenyl]-4-carboxylic acid

- Molecular Weight : 454.56 g/mol

- Purity : ≥98%

BINA's structure allows it to selectively enhance the activity of mGluR2 without affecting other mGlu receptor subtypes, which is crucial for minimizing side effects associated with broader receptor activation .

BINA operates by potentiating the response of mGluR2 to glutamate, leading to enhanced synaptic inhibition. This mechanism is believed to underlie its anxiolytic and antipsychotic effects. In vitro studies have demonstrated that BINA significantly increases the efficacy of mGluR2/3 agonists in hippocampal brain slices, thereby inhibiting excitatory synaptic transmission .

Antipsychotic and Anxiolytic Properties

BINA has shown promising results in various animal models predictive of antipsychotic and anxiolytic activity:

- Antipsychotic Activity : In preclinical models, BINA exhibited significant reductions in behaviors associated with psychosis. Studies indicated that BINA effectively blocked the effects of hallucinogenic drugs in animal models, suggesting its potential utility in treating psychotic disorders .

- Anxiolytic Activity : Behavioral assays have confirmed that BINA produces anxiolytic-like effects comparable to established anxiolytics. The administration of BINA led to increased latency and reduced frequency of anxiety-related behaviors in mice .

Effects on Cocaine Self-Administration

BINA's selectivity extends to its impact on cocaine-seeking behavior. Research comparing BINA with other compounds revealed that it significantly decreased cocaine self-administration without affecting food-maintained responding. This selectivity indicates its potential as a treatment for substance use disorders without interfering with normal feeding behavior .

Study 1: Efficacy in Cocaine Models

A study conducted by Jin et al. (2010) evaluated BINA's effects on cocaine self-administration in rats. The results demonstrated:

| Dose (mg/kg) | Cocaine Infusions (Short Access) | Cocaine Infusions (Long Access) | Food Responding |

|---|---|---|---|

| 10 | Decreased | Decreased | No effect |

| 20 | Decreased | Decreased | No effect |

| 40 | Decreased | No significant effect | No effect |

This data suggests that BINA effectively reduces cocaine-seeking behavior while preserving normal feeding responses .

Study 2: Behavioral Effects on Anxiety and Psychosis

In a series of behavioral tests assessing anxiety and psychosis-like symptoms, Galici et al. (2006) found:

- Behavioral Tests : Mice treated with BINA displayed reduced anxiety-like behaviors in the elevated plus maze and open field tests.

- Psychosis Model : In models induced by phencyclidine (PCP), BINA administration resulted in a significant reduction in hyperlocomotion, a common indicator of psychotic states.

These findings underscore BINA's potential as a dual-action compound targeting both anxiety and psychosis .

特性

IUPAC Name |

4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKBEESNZAPKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432098 | |

| Record name | Biphenylindanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866823-73-6 | |

| Record name | Biphenyl indanone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866823-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenylindanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。